molecular formula C12H12BrNO2 B13708683 Methyl 3-(6-Bromo-3-indolyl)propanoate

Methyl 3-(6-Bromo-3-indolyl)propanoate

Cat. No.: B13708683
M. Wt: 282.13 g/mol
InChI Key: URHHKKGZAVLGNY-UHFFFAOYSA-N
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Description

MFCD31977905, also known as Methyl 3-(6-Bromo-3-indolyl)propanoate, is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom attached to an indole ring, which is further connected to a propanoate group. The unique structure of MFCD31977905 makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31977905 typically involves the bromination of an indole derivative followed by esterification. One common method includes the bromination of 3-indolepropanoic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield Methyl 3-(6-Bromo-3-indolyl)propanoate.

Industrial Production Methods

Industrial production of MFCD31977905 may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

MFCD31977905 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: The bromine atom in MFCD31977905 can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 3-(6-Bromo-3-indolyl)propanoic acid.

    Reduction: 3-(6-Bromo-3-indolyl)propanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

MFCD31977905 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD31977905 involves its interaction with specific molecular targets. The bromine atom and indole ring structure allow it to bind to certain enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and inflammation.

Comparison with Similar Compounds

MFCD31977905 can be compared with other brominated indole derivatives:

    Methyl 3-(5-Bromo-3-indolyl)propanoate: Similar structure but with the bromine atom at a different position, leading to different reactivity and biological activity.

    Methyl 3-(6-Chloro-3-indolyl)propanoate: Chlorine instead of bromine, which affects the compound’s electronic properties and reactivity.

    Methyl 3-(6-Fluoro-3-indolyl)propanoate: Fluorine substitution, resulting in different chemical and biological properties.

The uniqueness of MFCD31977905 lies in its specific bromine substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

methyl 3-(6-bromo-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H12BrNO2/c1-16-12(15)5-2-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3

InChI Key

URHHKKGZAVLGNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C1C=CC(=C2)Br

Origin of Product

United States

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